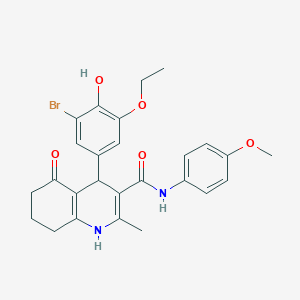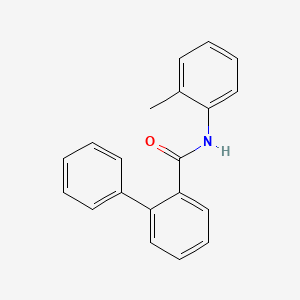![molecular formula C18H16N4O4S B4094010 N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4094010.png)
N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
概要
説明
N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide typically involves the reaction of 2-ethylphenol with chloromethyl methyl ether to form 2-ethylphenoxymethyl chloride. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the thiadiazole ring. The final step involves the nitration of the benzamide group to introduce the nitro functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using larger quantities of reagents and optimizing reaction conditions to improve yield and purity.
化学反応の分析
Types of Reactions
N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide involves its interaction with biological targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to the inhibition of DNA replication and cell division . The thiadiazole ring can also interact with enzymes, inhibiting their activity and leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
- **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
Uniqueness
N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is unique due to the presence of the 2-ethylphenoxy group, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. The nitro group also provides a site for further chemical modifications, allowing for the development of derivatives with enhanced biological activity.
特性
IUPAC Name |
N-[5-[(2-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-2-12-5-3-4-6-15(12)26-11-16-20-21-18(27-16)19-17(23)13-7-9-14(10-8-13)22(24)25/h3-10H,2,11H2,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGHMCSLBHDHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[3-(Trifluoromethyl)phenoxy]propylsulfanyl]pyrimidine](/img/structure/B4093932.png)

![3-(3-bromophenyl)-1-[(2-nitrobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4093947.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4093950.png)
![3-bromo-N-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093956.png)
![1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole](/img/structure/B4093966.png)
![4-methyl-N-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093974.png)
![1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093976.png)
![phenyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4093981.png)
![N-[2-(2-tert-butyl-6-methylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4093985.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4093997.png)
![1-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094006.png)

![N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094028.png)
